![molecular formula C23H30O2Si B13927267 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde is an organic compound with the molecular formula C23H30O2Si. It is a derivative of cyclohexanecarboxaldehyde, where the hydroxyl group is replaced by a tert-butyl diphenylsilyl ether group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde typically involves the protection of the hydroxyl group in cyclohexanol derivatives. One common method is the reaction of cyclohexanol with tert-butyl diphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The resulting silyl ether is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, Jones reagent (chromic acid in acetone).
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxylic acid.
Reduction: 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanol.
Substitution: Various substituted cyclohexanecarboxaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Material Science: It is utilized in the preparation of functionalized materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde is reduced to an alcohol by the addition of hydrogen atoms. The silyl ether group can act as a protecting group, preventing unwanted reactions at the hydroxyl site during multi-step syntheses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanone: Similar structure but with a ketone group instead of an aldehyde.
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanol: Similar structure but with an alcohol group instead of an aldehyde.
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
The uniqueness of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanecarboxaldehyde lies in its combination of a silyl ether protecting group and an aldehyde functional group. This combination allows for selective reactions at the aldehyde site while protecting the hydroxyl group, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C23H30O2Si |
|---|---|
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C23H30O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,18-20H,14-17H2,1-3H3 |
InChI-Schlüssel |
HMIAJTUSLKCNGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


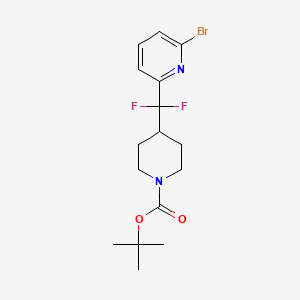
![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
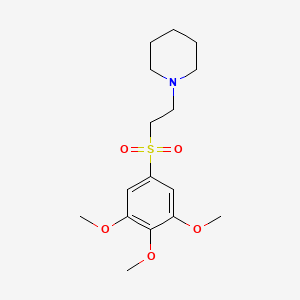
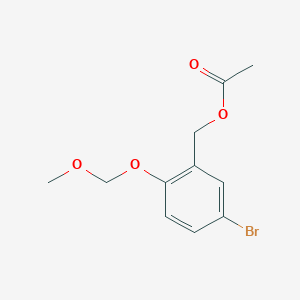

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
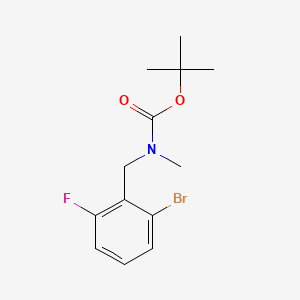
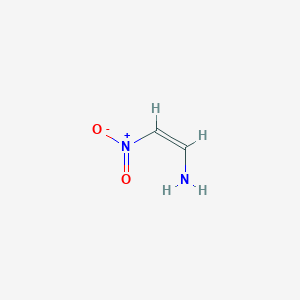
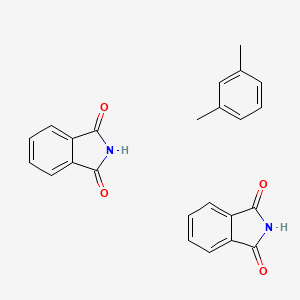
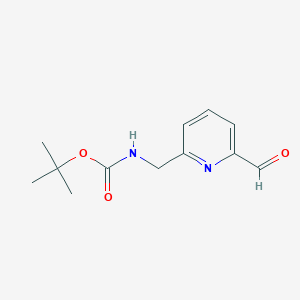
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
